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Compound of Interest

Compound Name:

1-(2-

Chlorophenyl)cyclopropanecarbon

itrile

Cat. No.: B040749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-Chlorophenyl)cyclopropanecarbonitrile. The information presented herein is

essential for the identification, characterization, and quality control of this molecule in research

and development settings. This document summarizes predicted and expected nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines

detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-(2-
Chlorophenyl)cyclopropanecarbonitrile. It is important to note that while mass spectrometry

data is based on predictions for the specific molecule, experimental NMR and IR data for this

exact compound are not readily available in public databases. Therefore, the NMR and IR data

presented are based on established chemical shift and absorption frequency ranges for the

constituent functional groups and structural motifs.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b040749?utm_src=pdf-interest
https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton)
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

Aromatic Protons 7.2 - 7.6 Multiplet (m)

The four protons on

the chlorophenyl ring

will appear in the

aromatic region. The

exact splitting pattern

will depend on the

coupling between

adjacent protons.

Cyclopropane Protons

(CH₂)
1.5 - 2.0 Multiplet (m)

The four protons on

the cyclopropane ring

are diastereotopic and

will likely appear as a

complex multiplet due

to geminal and

cis/trans vicinal

coupling.
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¹³C NMR (Carbon)
Expected Chemical Shift (δ,

ppm)
Notes

Aromatic C-Cl 132 - 136

The carbon atom directly

attached to the chlorine will be

deshielded.

Aromatic C-H 127 - 131
The chemical shifts of the

other aromatic carbons.

Quaternary Aromatic C 135 - 140

The carbon atom of the phenyl

ring attached to the

cyclopropane ring.

Nitrile Carbon (C≡N) 118 - 122
The nitrile carbon typically

appears in this region.

Quaternary Cyclopropane

Carbon
25 - 35

The carbon atom of the

cyclopropane ring attached to

the phenyl group and the nitrile

group.

Cyclopropane Carbons (CH₂) 15 - 25
The two methylene carbons of

the cyclopropane ring.

Table 2: Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Absorption

Range (cm⁻¹)
Intensity Notes

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Characteristic of C-H

bonds on an aromatic

ring.

Nitrile (C≡N) Stretch 2260 - 2240 Medium

A sharp and distinct

peak, characteristic of

the nitrile functional

group.

Aromatic C=C Stretch 1600 - 1450 Medium

A series of bands

indicating the

presence of the

benzene ring.

C-Cl Stretch 800 - 600 Strong
Absorption due to the

carbon-chlorine bond.

Table 3: Mass Spectrometry (MS) Data

Adduct m/z (Predicted)

[M+H]⁺ 178.04181

[M+Na]⁺ 200.02375

[M-H]⁻ 176.02725

[M+NH₄]⁺ 195.06835

[M+K]⁺ 215.99769

[M]⁺ 177.03398

[M]⁻ 177.03508

Data Source: Predicted Collision Cross Section (CCS) values from PubChemLite.[1]
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Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

cited. These protocols are based on standard practices for the analysis of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 1-(2-Chlorophenyl)cyclopropanecarbonitrile for ¹H NMR or 20-50 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample.

Filter the solution if any particulate matter is present to avoid compromising the spectral

quality.

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30° or

90° pulse is used, with a relaxation delay of 1-5 seconds between scans. A sufficient

number of scans should be acquired to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer

relaxation delay may be necessary due to the low natural abundance of ¹³C and longer

relaxation times.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

elucidate the molecular structure.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid or liquid 1-(2-Chlorophenyl)cyclopropanecarbonitrile
sample directly onto the ATR crystal, ensuring good contact.

Apply pressure using the ATR's pressure arm to ensure a good interface between the

sample and the crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.
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The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them with the functional groups

present in the molecule.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1-(2-Chlorophenyl)cyclopropanecarbonitrile in a suitable

volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL to

1 ng/mL, depending on the sensitivity of the instrument.

The solvent should be compatible with the chosen ionization technique.

Data Acquisition (using Electrospray Ionization - ESI):

Introduce the sample solution into the mass spectrometer's ion source via direct infusion

using a syringe pump or through a liquid chromatography (LC) system.

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to

maximize the signal of the molecular ion.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). High-resolution

mass spectrometry is recommended for accurate mass measurements and elemental

composition determination.

Data Processing:

Process the acquired data to obtain a mass spectrum showing the relative abundance of

ions as a function of their mass-to-charge ratio (m/z).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b040749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion peak ([M]⁺, [M]⁻) and any adduct ions (e.g., [M+H]⁺, [M+Na]⁺) to

confirm the molecular weight of the compound.

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to

gain further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(2-Chlorophenyl)cyclopropanecarbonitrile.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Characterization
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Sample Prep

Mass Spectrometry

Sample Prep

Spectral Data Analysis
(Chemical Shifts, Frequencies, m/z)

Structure Confirmation & Purity Assessment

Final_Report

Final Report

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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